molecular formula C19H21N7O2 B6230744 6-ACETYL-5-METHYL-2-((5-(PIPERAZIN-1-YL)PYRIDIN-2-YL)AMINO)PYRIDO[2,3-D]P+ CAS No. 2418676-02-3

6-ACETYL-5-METHYL-2-((5-(PIPERAZIN-1-YL)PYRIDIN-2-YL)AMINO)PYRIDO[2,3-D]P+

Cat. No. B6230744
CAS RN: 2418676-02-3
M. Wt: 379.4
InChI Key:
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Description

6-Acetyl-5-methyl-2-((5-(Piperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidine (6-Ac-5-Me-2-PIP) is a member of the pyrido[2,3-d]pyrimidine family of heterocyclic compounds. It is a synthetic organic compound with a wide range of applications in the fields of pharmaceuticals, biochemistry, and materials science. 6-Ac-5-Me-2-PIP has been extensively studied due to its unique chemical structure and its potential to be used as a therapeutic agent.

Scientific Research Applications

6-Ac-5-Me-2-PIP has been studied extensively in scientific research due to its unique chemical structure and potential to be used as a therapeutic agent. It has been investigated for its potential to inhibit the growth of cancer cells, as well as its potential to be used as an anti-inflammatory agent. In addition, 6-Ac-5-Me-2-PIP has been studied for its ability to inhibit the growth of bacteria and fungi, as well as its potential to be used as an anti-viral agent.

Mechanism of Action

The mechanism of action of 6-Ac-5-Me-2-PIP is not yet fully understood. However, it is believed to act by inhibiting the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators. In addition, 6-Ac-5-Me-2-PIP has been shown to inhibit the growth of cancer cells by inhibiting the activity of the enzyme tyrosine kinase.
Biochemical and Physiological Effects
6-Ac-5-Me-2-PIP has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 6-Ac-5-Me-2-PIP can inhibit the growth of cancer cells, as well as inhibit the growth of bacteria and fungi. In addition, 6-Ac-5-Me-2-PIP has been shown to have anti-inflammatory, anti-viral, and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

6-Ac-5-Me-2-PIP has several advantages and limitations for use in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize and can be used in a wide range of experiments. In addition, 6-Ac-5-Me-2-PIP is relatively stable and has a low toxicity. However, one of the main limitations is that it is not very soluble in water, which can make it difficult to use in certain experiments.

Future Directions

There are a number of potential future directions for 6-Ac-5-Me-2-PIP research. One potential direction is to further study its potential to be used as a therapeutic agent, such as an anti-cancer or anti-inflammatory agent. In addition, 6-Ac-5-Me-2-PIP could be further studied for its potential to be used as an anti-bacterial, anti-fungal, or anti-viral agent. Finally, 6-Ac-5-Me-2-PIP could be further studied for its potential to be used as a material for nanotechnology or drug delivery systems.

Synthesis Methods

6-Ac-5-Me-2-PIP can be synthesized by a variety of methods. One of the most commonly used methods involves the reaction of piperazine and acetic anhydride in the presence of an acid catalyst, such as sulfuric acid. This reaction is carried out in an aqueous solution at a temperature of 80°C for 5 hours. After the reaction is complete, the product is isolated by precipitation with aqueous methanol and then purified by recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-ACETYL-5-METHYL-2-((5-(PIPERAZIN-1-YL)PYRIDIN-2-YL)AMINO)PYRIDO[2,3-D]+ involves the reaction of 5-(piperazin-1-yl)pyridin-2-amine with 6-acetyl-5-methyl-2-chloropyridine, followed by reduction of the resulting intermediate and subsequent reaction with a suitable acid to form the final product.", "Starting Materials": [ "5-(piperazin-1-yl)pyridin-2-amine", "6-acetyl-5-methyl-2-chloropyridine", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: 5-(piperazin-1-yl)pyridin-2-amine is reacted with 6-acetyl-5-methyl-2-chloropyridine in methanol at reflux temperature to form the intermediate 6-acetyl-5-methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyridine.", "Step 2: The intermediate is then reduced using sodium borohydride in methanol at room temperature to form the corresponding amine intermediate.", "Step 3: The amine intermediate is then reacted with hydrochloric acid in ethyl acetate at room temperature to form the hydrochloride salt of the final product, 6-ACETYL-5-METHYL-2-((5-(PIPERAZIN-1-YL)PYRIDIN-2-YL)AMINO)PYRIDO[2,3-D]+.", "Step 4: The hydrochloride salt is then neutralized with sodium hydroxide and extracted with ethyl acetate and water to obtain the final product as a solid." ] }

CAS RN

2418676-02-3

Molecular Formula

C19H21N7O2

Molecular Weight

379.4

Purity

95

Origin of Product

United States

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